N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyridine-3-sulfonamide

Lipophilicity Drug-likeness Medicinal Chemistry

N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyridine-3-sulfonamide (CAS 1797160-24-7) is a synthetic aryl pyridyl sulfonamide with the molecular formula C₁₅H₁₇FN₂O₃S and a molecular weight of 324.4 g/mol. The compound belongs to the pyridine-3-sulfonamide class, which is distinct from simpler alkyl or aryl sulfonamide analogs.

Molecular Formula C15H17FN2O3S
Molecular Weight 324.37
CAS No. 1797160-24-7
Cat. No. B2897690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-Fluorophenyl)-2-methoxypropyl]pyridine-3-sulfonamide
CAS1797160-24-7
Molecular FormulaC15H17FN2O3S
Molecular Weight324.37
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CN=CC=C1)(C2=CC=CC=C2F)OC
InChIInChI=1S/C15H17FN2O3S/c1-15(21-2,13-7-3-4-8-14(13)16)11-18-22(19,20)12-6-5-9-17-10-12/h3-10,18H,11H2,1-2H3
InChIKeyNDJVEIUEFGXCQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyridine-3-sulfonamide (CAS 1797160-24-7): Physicochemical Baseline and Chemical Class Positioning


N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyridine-3-sulfonamide (CAS 1797160-24-7) is a synthetic aryl pyridyl sulfonamide with the molecular formula C₁₅H₁₇FN₂O₃S and a molecular weight of 324.4 g/mol [1]. The compound belongs to the pyridine-3-sulfonamide class, which is distinct from simpler alkyl or aryl sulfonamide analogs. According to the ZINC database, this compound has no known biological activity reported in ChEMBL and has not been featured in any publications per ChEMBL indexing [1]. Its structural features include a 2-fluorophenyl group, a methoxypropyl linker, and a pyridine-3-sulfonamide moiety, which collectively confer a calculated logP of 2.546, a topological polar surface area (tPSA) of 60 Ų, and one hydrogen bond donor with five hydrogen bond acceptors [1].

Why N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyridine-3-sulfonamide Cannot Be Assumed Interchangeable with Closest Alkyl or Aryl Sulfonamide Analogs


Although the methanesulfonamide (CAS 1797716-21-2), benzenesulfonamide (CAS 1797694-49-5), and propane-1-sulfonamide (CAS 1797559-38-6) analogs share an identical N-[2-(2-fluorophenyl)-2-methoxypropyl] scaffold, they differ fundamentally in the sulfonamide head group. The pyridine-3-sulfonamide head introduces an additional nitrogen atom capable of acting as a hydrogen bond acceptor and a potential metal-coordination site, which is absent in the alkyl and simple aryl analogs [1]. This structural difference predicts quantifiable shifts in physicochemical properties that impact solubility, permeability, and molecular recognition. Direct experimental confirmation of property differences among these four analogs is currently absent from the peer-reviewed literature [1], meaning any substitution in a research or industrial context carries unquantified risk of altered performance.

Quantitative Differentiation Evidence for N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyridine-3-sulfonamide Against Closest Analogs


LogP Shift Relative to Methanesulfonamide Analog Drives Differential Predicted Membrane Permeability

Calculated logP for the target pyridine-3-sulfonamide is 2.546 versus 1.24 for the methanesulfonamide analog (ZINC35875834), a difference of +1.306 log units [1][2]. This indicates the target compound is substantially more lipophilic, which can enhance passive membrane permeability but may reduce aqueous solubility relative to the methanesulfonamide comparator.

Lipophilicity Drug-likeness Medicinal Chemistry

Hydrogen Bond Acceptor Count Distinguishes Pyridine-3-sulfonamide from Alkyl Sulfonamide Analogs

The target compound possesses five hydrogen bond acceptors (HBA) compared to four for the methanesulfonamide and propane-1-sulfonamide analogs [1]. The extra acceptor is the pyridine ring nitrogen, which can engage in directional hydrogen bonds or metal chelation not possible with the alkyl sulfonamide comparators.

Hydrogen bonding Molecular recognition Target engagement

Topological Polar Surface Area (tPSA) Differentiates Pyridine-3-sulfonamide from Benzenesulfonamide Analog

The target compound's tPSA is 60 Ų [1]. The benzenesulfonamide analog (CAS 1797694-49-5) is expected to have a tPSA of approximately 55 Ų based on its structural formula C16H18FNO3S (removal of the pyridine nitrogen and addition of a benzene CH). The ΔtPSA of ~5 Ų, while modest, falls within a range that can influence CNS penetration predictions, where the threshold for blood-brain barrier permeation is often cited at <60–70 Ų.

Polar surface area Blood-brain barrier penetration Oral bioavailability

Molecular Weight Difference Impacts Predicted Passive Diffusion Rate

The target compound has a molecular weight of 324.4 g/mol, which is 63.1 Da heavier than the methanesulfonamide analog (261.3 g/mol) and 35.0 Da heavier than the propane-1-sulfonamide analog (289.4 g/mol) . The benzenesulfonamide analog is nearly isobaric (323.4 g/mol) . Molecular weight is inversely correlated with passive diffusion rate across lipid bilayers; the target is predicted to diffuse more slowly than the methanesulfonamide and propane-1-sulfonamide analogs.

Molecular weight Drug-likeness Permeability

Evidence-Grounded Application Scenarios for N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyridine-3-sulfonamide (CAS 1797160-24-7)


Pyridine-3-sulfonamide Fragment Elaboration in Kinase Inhibitor Design

The pyridine-3-sulfonamide moiety is a recognized scaffold in kinase inhibitor discovery, as exemplified by PI3Kα inhibitors with IC₅₀ values in the low micromolar range . While the specific target compound has no reported kinase activity, its calculated logP of 2.546 and tPSA of 60 Ų position it within drug-like chemical space for lead optimization. Researchers developing focused libraries around the pyridine-3-sulfonamide core may use this compound as a building block for parallel synthesis, where the 2-fluorophenyl and methoxypropyl substituents provide vectors for further elaboration.

Physicochemical Comparator in Sulfonamide Analog Series

Given the quantifiable differences in logP (+1.306 vs methanesulfonamide), HBA count (+1 vs alkyl sulfonamides), and tPSA (~+5 Ų vs benzenesulfonamide), this compound can serve as a physicochemical probe in systematic SAR studies examining the impact of the sulfonamide head group on solubility, permeability, and metabolic stability [1]. Procurement of all four analogs (methane-, propane-, benzene-, and pyridine-3-sulfonamide) as a matched set allows deconvolution of head-group effects while keeping the 2-(2-fluorophenyl)-2-methoxypropyl scaffold constant.

Coordination Chemistry and Metal-Binding Studies

The pyridine nitrogen in the target compound provides an additional metal-coordination site not present in alkyl or phenyl sulfonamide analogs [1]. This property may be exploited in the design of metalloenzyme inhibitors or metal-organic frameworks. The compound's five hydrogen bond acceptors, including the pyridine nitrogen, expand the potential for intermolecular interactions compared to the four-acceptor alkyl sulfonamide analogs.

Reference Standard for Analytical Method Development

The unique molecular weight (324.4 g/mol), distinct SMILES structure, and specific retention time predictability (based on logP 2.546) make this compound useful as a reference standard in HPLC and LC-MS method development for sulfonamide-containing compound libraries. Its five heteroatoms provide distinct isotopic pattern and fragmentation behavior compared to isobaric or near-isobaric analogs like the benzenesulfonamide (323.4 g/mol) [1].

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